Oxprenolol hydrochloride
Oxprenolol hydrochloride
Oxprenolol hydrochloride is a non-selective beta-adrenergic blocking agent that also possesses intrinsic sympathomimetic activity (ISA) and membrane stabilizing effects. Oxprenolol hydrochloride undergoes first pass metabolism with only 30% of an oral dose reaching the systemic circulation. The drug is approximately 80% protein bound and is eliminated primarily by glucuronidation in the liver. Less than 4% of oxprenolol hydrochloride is excreted unchanged in the urine. Oxprenolol hydrochloride may reduce the heart rate and prolong the effective and functional atrioventricular nodal refractory period. It appears to be comparable to other beta blockers in the treatment of hypertension and angina pectoris with no additional adverse reactions.
Brand Name:
Vulcanchem
CAS No.:
6452-73-9
VCID:
VC0538407
InChI:
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H
SMILES:
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
Molecular Formula:
C15H24ClNO3
Molecular Weight:
301.81 g/mol
Oxprenolol hydrochloride
CAS No.: 6452-73-9
Inhibitors
VCID: VC0538407
Molecular Formula: C15H24ClNO3
Molecular Weight: 301.81 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 6452-73-9 |
---|---|
Product Name | Oxprenolol hydrochloride |
Molecular Formula | C15H24ClNO3 |
Molecular Weight | 301.81 g/mol |
IUPAC Name | 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H |
Standard InChIKey | COAJXCLTPGGDAJ-UHFFFAOYSA-N |
SMILES | CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl |
Canonical SMILES | CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl |
Appearance | Solid powder |
Description | Oxprenolol hydrochloride is a non-selective beta-adrenergic blocking agent that also possesses intrinsic sympathomimetic activity (ISA) and membrane stabilizing effects. Oxprenolol hydrochloride undergoes first pass metabolism with only 30% of an oral dose reaching the systemic circulation. The drug is approximately 80% protein bound and is eliminated primarily by glucuronidation in the liver. Less than 4% of oxprenolol hydrochloride is excreted unchanged in the urine. Oxprenolol hydrochloride may reduce the heart rate and prolong the effective and functional atrioventricular nodal refractory period. It appears to be comparable to other beta blockers in the treatment of hypertension and angina pectoris with no additional adverse reactions. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 6452-71-7 (Parent) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Oxprenolol hydrochloride; Coretal; Dialicor; Rixiprol; Trasicor; Evinrozit; Ranidrox; Oxprenolol HCl; Trepress; Vrachor; Ba 39089; Ba-39089; Ba39089 |
Reference | 1: Devi KP, Rao KV, Baveja S, Fathi M, Roth M. Zero-order release formulation of oxprenolol hydrochloride with swelling and erosion control. Pharm Res. 1989 Apr;6(4):313-7. PubMed PMID: 2748519. 2: Russo ME, Covinsky JO. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy. Pharmacotherapy. 1983 Mar-Apr;3(2 Pt 1):68-81. Review. PubMed PMID: 6344036. 3: Tarpley EL. Oxprenolol hydrochloride: a long-term study of efficacy, safety, and tolerability. Pharmacotherapy. 1982 Sep-Oct;2(5):281-4. PubMed PMID: 6820501. |
PubChem Compound | 71172 |
Last Modified | Nov 11 2021 |
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